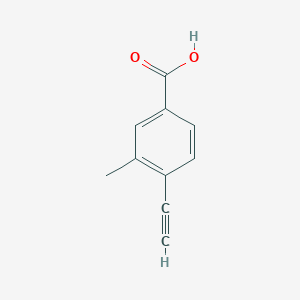4-Ethynyl-3-methylbenzoic acid
CAS No.: 1357281-69-6
Cat. No.: VC7070984
Molecular Formula: C10H8O2
Molecular Weight: 160.172
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1357281-69-6 |
|---|---|
| Molecular Formula | C10H8O2 |
| Molecular Weight | 160.172 |
| IUPAC Name | 4-ethynyl-3-methylbenzoic acid |
| Standard InChI | InChI=1S/C10H8O2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h1,4-6H,2H3,(H,11,12) |
| Standard InChI Key | NJCYRUHCQLDYNM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)C#C |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
4-Ethynyl-3-methylbenzoic acid belongs to the class of substituted benzoic acids, with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . Its IUPAC name, 4-ethynyl-3-methylbenzoic acid, reflects the substitution pattern on the benzene ring. The SMILES notation for this compound is CC1=C(C=CC(=C1)C(=O)O)C#C, which encodes the positions of the methyl, ethynyl, and carboxylic acid groups . The InChIKey (NJCYRUHCQLDYNM-UHFFFAOYSA-N) further aids in unambiguous chemical identification .
The ethynyl group (-C≡CH) introduces sp-hybridized carbon atoms, contributing to the compound’s linear geometry and reactivity in cross-coupling reactions. The methyl group at the 3-position introduces steric effects that influence both synthetic accessibility and downstream applications.
Physical and Chemical Properties
Thermodynamic and Spectroscopic Data
The physical properties of 4-ethynyl-3-methylbenzoic acid are critical for its handling and application in laboratory settings. Key parameters include:
The compound’s logP value of 2.54 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media. Its polar surface area (37.3 Ų) reflects the influence of the carboxylic acid and ethynyl groups on hydrogen-bonding potential .
Applications in Research and Industry
Materials Science
The ethynyl group’s ability to participate in click chemistry (e.g., Huisgen cycloaddition) positions this compound as a precursor for functionalized polymers or dendrimers. Such materials find applications in optoelectronics and nanotechnology, where precise molecular architecture is paramount .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume